Cas no 209528-69-8 (Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate)

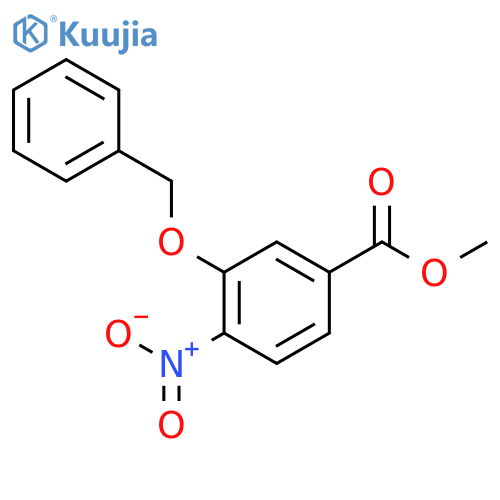

209528-69-8 structure

商品名:Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate

CAS番号:209528-69-8

MF:C15H13NO5

メガワット:287.267424345016

MDL:MFCD12827787

CID:1027350

PubChem ID:15054012

Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(benzyloxy)-4-nitrobenzoate

- Methyl 3-(benzyloxy)-4-nitrobenzenecarboxylate

- 3-benzyloxy-4-nitro-benzoic acid methyl ester

- AGN-PC-003JRJ

- ANW-55212

- CTK6I9783

- methyl 3-benzyloxy-4-nitrobenzoate

- methyl 4-nitro-3-[(phenylmethyl)oxy]benzoate

- SureCN527105

- methyl 4-nitro-3-phenylmethoxybenzoate

- GD-0029

- Methyl3-(benzyloxy)-4-nitrobenzoate

- CS-0316352

- Benzoic acid, 4-nitro-3-(phenylmethoxy)-, methyl ester

- SCHEMBL527105

- MFCD12827787

- methyl-3-(benzyloxy)-4-nitrobenzoate

- AKOS005072943

- DTXSID90567612

- HQCJSGXSVJQJRW-UHFFFAOYSA-N

- 209528-69-8

- Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate

-

- MDL: MFCD12827787

- インチ: InChI=1S/C15H13NO5/c1-20-15(17)12-7-8-13(16(18)19)14(9-12)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

- InChIKey: HQCJSGXSVJQJRW-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CC=C(C(=C1)OCC2=CC=CC=C2)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 287.07939

- どういたいしつりょう: 287.07937252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 362

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 81.4Ų

じっけんとくせい

- PSA: 78.67

Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | GD-0029-50G |

methyl 3-(benzyloxy)-4-nitrobenzenecarboxylate |

209528-69-8 | >95% | 50g |

£2640.00 | 2025-02-09 | |

| Key Organics Ltd | GD-0029-1MG |

methyl 3-(benzyloxy)-4-nitrobenzenecarboxylate |

209528-69-8 | >95% | 1mg |

£28.00 | 2025-02-09 | |

| TRC | M695983-100mg |

Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate |

209528-69-8 | 100mg |

$ 65.00 | 2022-06-03 | ||

| Key Organics Ltd | GD-0029-5G |

methyl 3-(benzyloxy)-4-nitrobenzenecarboxylate |

209528-69-8 | >95% | 5g |

£396.00 | 2025-02-09 | |

| Ambeed | A293689-5g |

Methyl 3-(benzyloxy)-4-nitrobenzoate |

209528-69-8 | 95+% | 5g |

$475.0 | 2024-07-28 | |

| A2B Chem LLC | AB19393-500mg |

Methyl 3-(benzyloxy)-4-nitrobenzoate |

209528-69-8 | >95% | 500mg |

$269.00 | 2024-04-20 | |

| A2B Chem LLC | AB19393-1mg |

Methyl 3-(benzyloxy)-4-nitrobenzoate |

209528-69-8 | >95% | 1mg |

$201.00 | 2024-04-20 | |

| 1PlusChem | 1P002KQP-100mg |

Benzoic acid, 4-nitro-3-(phenylmethoxy)-, methyl ester |

209528-69-8 | 95% | 100mg |

$59.00 | 2023-12-19 | |

| Key Organics Ltd | GD-0029-1G |

methyl 3-(benzyloxy)-4-nitrobenzenecarboxylate |

209528-69-8 | >95% | 1g |

£132.00 | 2025-02-09 | |

| Apollo Scientific | OR16467-5g |

Methyl 3-(benzyloxy)-4-nitrobenzoate |

209528-69-8 | 5g |

£375.00 | 2024-05-23 |

Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

209528-69-8 (Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate) 関連製品

- 40757-20-8(Methyl 4-methoxy-3-nitrobenzoate)

- 367501-32-4(3-Ethoxy-4-nitrobenzoic acid)

- 35288-44-9(3-Nitro-4-propoxybenzoicacid)

- 713-52-0(Methyl 3-hydroxy-4-nitrobenzoate)

- 5081-36-7(3-Methoxy-4-nitrobenzoic acid)

- 5081-37-8(Methyl 3-methoxy-4-nitrobenzoate)

- 22955-07-3(Benzaldehyde,3-nitro-4-(phenylmethoxy)-)

- 59719-77-6(4-Ethoxy-3-nitrobenzoic acid)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:209528-69-8)Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate

清らかである:99%

はかる:5g

価格 ($):428.0